![molecular formula C13H10N4 B029781 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole CAS No. 147330-32-3](/img/structure/B29781.png)

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole

Descripción general

Descripción

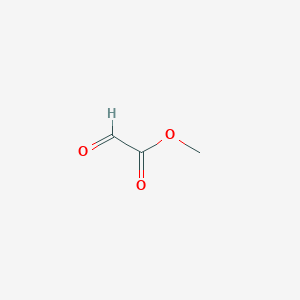

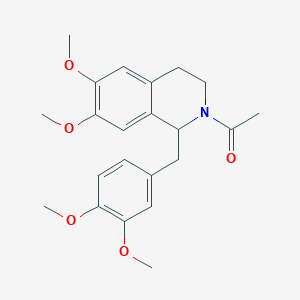

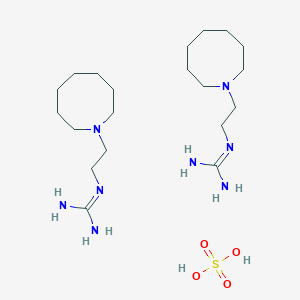

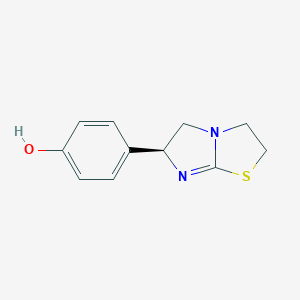

5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole is a complex organic compound. The biphenyl component of the molecule is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of various organic compounds . The tetrazole component is a class of heterocyclic compounds containing a 5-member ring of four nitrogen atoms and one carbon atom.

Molecular Structure Analysis

The molecular structure of biphenyl, a component of the compound, consists of two connected phenyl rings . The exact structure of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole is not available in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl, a component of the compound, include a melting point of 69.2 °C, a boiling point of 255 °C, and insolubility in water . The specific physical and chemical properties of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases and Their Metal Complexes

“5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole” can be used in the synthesis of Schiff bases . Schiff bases are a class of compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are known for their wide range of applications, including their use as ligands in the formation of metal complexes . These complexes have been studied for their potential biological activities, including anticancer and antimicrobial properties .

Construction of Multinuclear Complexes and Frameworks

Compounds like “5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole” can serve as scaffolds for the construction of multinuclear complexes, as well as metal and covalent organic frameworks . These structures have potential applications in various fields, including catalysis, energy storage, and luminescence .

Synthesis of Polyimide Covalent Organic Frameworks (COFs)

“5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole” can potentially be used in the synthesis of polyimide COFs . COFs are a class of porous polymers with potential applications in gas storage, catalysis, and sensing .

Mecanismo De Acción

Target of Action

The primary target of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole is the angiotensin II type 1 (AT1) receptor . This receptor plays a crucial role in the regulation of blood pressure and fluid balance in the body . The compound acts as an antagonist, binding to the AT1 receptor and inhibiting its action .

Mode of Action

5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole interacts with its targets by binding reversibly and selectively to the AT1 receptors in vascular smooth muscle and the adrenal gland . This binding inhibits the action of angiotensin II, a potent vasoconstrictor, on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .

Biochemical Pathways

The compound affects the renin-angiotensin system, a key regulator of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the vasoconstrictor and aldosterone secretory effects of angiotensin II . This leads to vasodilation and decreased fluid volume, reducing blood pressure .

Pharmacokinetics

Similar compounds like telmisartan, an angiotensin ii receptor antagonist, are rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours . They are metabolized by cytochrome P450 enzymes and excreted primarily in the bile .

Result of Action

The molecular and cellular effects of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole’s action include reduced vasoconstriction and decreased secretion of aldosterone . This leads to vasodilation and decreased fluid volume, which in turn reduces blood pressure .

Action Environment

The action, efficacy, and stability of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion . Additionally, factors such as diet, age, and health status can influence how the body responds to the compound .

Propiedades

IUPAC Name |

5-(2-phenylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-6-10(7-3-1)11-8-4-5-9-12(11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAYLOOJBAJIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570015 | |

| Record name | 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole | |

CAS RN |

147330-32-3 | |

| Record name | 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

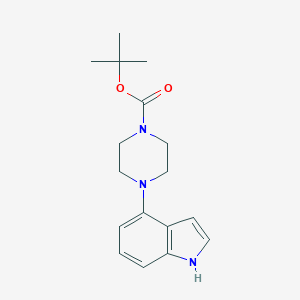

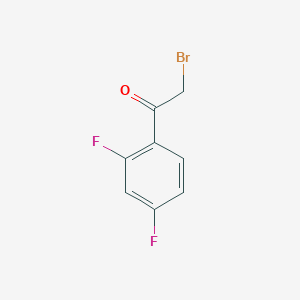

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)